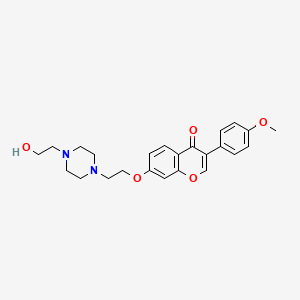
(1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride, also known as ACPD, is a chemical compound that has been widely used in scientific research. It belongs to the class of amino acid derivatives and has been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
(1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride acts as an agonist of the metabotropic glutamate receptors (mGluRs). These receptors are G protein-coupled receptors that modulate the activity of ion channels and second messenger systems in neurons. This compound binds to the mGluRs and activates downstream signaling pathways, leading to changes in neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine, acetylcholine, and norepinephrine. This compound has also been shown to modulate the activity of ion channels, leading to changes in neuronal excitability. Additionally, this compound has been shown to increase cerebral blood flow and oxygen consumption in animal models of stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride in lab experiments is its specificity for the mGluRs. This allows researchers to study the function of these receptors in a controlled manner. Additionally, this compound is relatively stable and can be easily synthesized in large quantities. However, one limitation of using this compound is its potential off-target effects. This compound has been shown to activate other receptors in addition to the mGluRs, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on (1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride. One area of interest is the development of new drugs that target the mGluRs for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects. Finally, this compound could be used as a tool to study the role of glutamate receptors in other physiological systems, such as the immune system.
Synthesemethoden
(1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride can be synthesized by the reaction of (1R,2S)-cyclopent-2-en-1-ol with ethylenediamine in the presence of hydrochloric acid. The resulting product is this compound, which is a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol;hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. This compound has also been studied for its potential role in the treatment of epilepsy, depression, and anxiety disorders. Additionally, this compound has been used as a tool in neuroscience research to study the function of glutamate receptors.
Eigenschaften
IUPAC Name |
(1R,2S)-2-(2-aminoethyl)cyclopentan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-5-4-6-2-1-3-7(6)9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGPGMTXXLJKGX-UOERWJHTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxy-5-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2940652.png)
![N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2940656.png)

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2940659.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]-2-ethylbenzimidazole](/img/structure/B2940661.png)
![Ethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2940663.png)

![1-(Indolin-1-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2940666.png)



